4-(2-Chloropropyl)morpholine hydrochloride is an organic compound with the molecular formula . It is classified as a derivative of morpholine, which is a heterocyclic amine containing both amine and ether functional groups. The compound features a chloropropyl group attached to the morpholine ring, contributing to its unique chemical properties and reactivity .
4-(2-Chloropropyl)morpholine hydrochloride (4-Cl-Mop) finds its primary application in scientific research as a key intermediate for the synthesis of various pharmaceuticals [, , ]. Its chemical structure provides a versatile building block for the creation of more complex molecules with therapeutic properties. Some well-known drugs that utilize 4-Cl-Mop as a precursor include:
By incorporating 4-Cl-Mop into their molecular structure, these pharmaceuticals can achieve specific functionalities or properties desired for their therapeutic effect.
The scientific research involving 4-Cl-Mop extends beyond its established use in pharmaceutical synthesis. Due to its chemical properties, 4-Cl-Mop shows potential for further exploration in various research areas:
The synthesis of 4-(2-Chloropropyl)morpholine hydrochloride typically involves:
The reaction generally requires elevated temperatures to promote the formation of intermediates, which are subsequently converted into the final product through treatment with hydrochloric acid. In industrial settings, continuous flow processes may be used for enhanced efficiency and yield .
4-(2-Chloropropyl)morpholine hydrochloride has several applications:
Several compounds share structural similarities with 4-(2-Chloropropyl)morpholine hydrochloride. These include:
The uniqueness of 4-(2-Chloropropyl)morpholine hydrochloride lies in its specific chloropropyl substitution on the morpholine ring, which imparts distinct reactivity and properties compared to similar compounds. This structural characteristic may provide advantages in stability, reactivity, or biological activity for specific applications in research and industry .
The synthesis of 4-(2-chloropropyl)morpholine hydrochloride through 2-morpholinoethanol derivative pathways represents a fundamental approach in heterocyclic chemistry [1]. The reactivity of 2-morpholinoethanol derivatives is governed by the electron-withdrawing effect of the morpholine oxygen atom, which reduces the nucleophilicity of the nitrogen center compared to purely aliphatic amines [31]. This electronic modulation significantly influences the reaction pathways and product formation kinetics [32].
The primary synthetic route involves the initial formation of 2-morpholinoethanol through the reaction of morpholine with ethylene oxide under controlled conditions [14]. The morpholine ring system exhibits characteristic conformational flexibility, with the nitrogen and oxygen atoms adopting chair-like conformations that influence reactivity patterns [15]. Research demonstrates that the morpholine nitrogen displays reduced basicity due to the inductive effect of the adjacent oxygen atom, requiring specific activation strategies for subsequent chloroalkylation reactions [35].
Studies on precursor reactivity indicate that 2-morpholinoethanol derivatives undergo selective N-alkylation reactions when treated with appropriate chloroalkylating agents . The reaction mechanism proceeds through nucleophilic substitution pathways, where the morpholine nitrogen acts as the nucleophilic center attacking electrophilic carbon centers [16]. Temperature control during these reactions is critical, as elevated temperatures can lead to competing side reactions and reduced selectivity [18].
Mechanistic investigations reveal that the reaction proceeds through an S_N2 mechanism when using primary alkyl halides, with the morpholine nitrogen forming a covalent bond with the chloropropyl chain [27]. The stereochemical outcome of these reactions is influenced by the conformational preferences of the morpholine ring system and the steric requirements of the alkylating agent [26]. Computational studies suggest that the transition state involves partial positive charge development on the morpholine nitrogen, stabilized by the adjacent oxygen atom through resonance effects [22].
Thionyl chloride-mediated reactions represent the most widely employed chlorination strategy for converting morpholine derivatives to their corresponding chloroalkyl analogs [1] [8]. The mechanism of thionyl chloride chlorination involves the initial formation of an alkoxysulfinyl intermediate, followed by nucleophilic displacement of the sulfur-containing leaving group by chloride ion . This reaction pathway offers excellent regioselectivity and high yields under optimized conditions [12].
The standard protocol for thionyl chloride-mediated chlorination involves dissolving 2-morpholinoethanol in dichloromethane at reduced temperature, typically 0°C, followed by dropwise addition of thionyl chloride in 5.0 molar excess [1]. Catalytic amounts of dimethylformamide are employed to facilitate the reaction through formation of the Vilsmeier reagent intermediate [8] [40]. The reaction mixture is subsequently heated to 40°C and maintained for extended periods to ensure complete conversion [1].
| Reaction Parameter | Optimal Conditions | Yield (%) | Reference |
|---|---|---|---|
| Temperature | 0°C to 40°C | 74.0 | [1] |
| Thionyl Chloride Equivalents | 5.0 | 74.0 | [1] |
| Reaction Time | Overnight | 74.0 | [1] |
| Catalyst | Dimethylformamide (catalytic) | 74.0 | [1] |
| Solvent | Dichloromethane | 74.0 | [1] |
The selectivity of thionyl chloride for hydroxyl group chlorination has been confirmed through comparative studies with alternative chlorinating agents [12]. Unlike phosphorus-based chlorinating reagents, thionyl chloride demonstrates excellent chemoselectivity, leaving phenolic ester groups unreacted while efficiently converting primary and secondary alcohols to their corresponding chlorides [12]. This selectivity profile makes thionyl chloride particularly suitable for complex molecular architectures containing multiple functional groups [34].
Mechanistic studies indicate that the reaction proceeds through a concerted mechanism involving simultaneous bond formation and breaking [34]. The sulfur center in thionyl chloride acts as an electrophilic center, attacked by the hydroxyl oxygen to form the intermediate sulfite ester [39]. Subsequent nucleophilic attack by chloride ion results in inversion of configuration at the carbon center, consistent with S_N2 reaction characteristics [37].
Process optimization studies reveal that reaction temperature significantly influences both reaction rate and product selectivity [8]. Lower temperatures favor clean conversion with minimal side product formation, while elevated temperatures can lead to elimination reactions and reduced yields [18]. The optimal temperature range of 0°C to 40°C represents a compromise between reaction rate and selectivity considerations [1].
Continuous flow reactor technology has emerged as a transformative approach for industrial-scale synthesis of morpholine derivatives, offering superior heat and mass transfer characteristics compared to traditional batch processes [13] [20]. The implementation of continuous flow systems for 4-(2-chloropropyl)morpholine hydrochloride production addresses critical scalability challenges associated with exothermic chlorination reactions [33].
Flow chemistry platforms enable precise control of reaction parameters through segmented flow patterns, where distinct reaction zones maintain stable temperature and concentration profiles [23]. The continuous nature of these systems facilitates real-time monitoring and adjustment of critical process variables, including temperature, pressure, and residence time [9]. Studies demonstrate that continuous flow reactors achieve superior mixing efficiency compared to stirred tank reactors, particularly important for fast, exothermic reactions involving thionyl chloride [13].
The design of continuous flow systems for morpholine chlorination incorporates multiple reactor zones with independent temperature control [21]. The initial mixing zone operates at reduced temperature to control the highly exothermic initial reaction, while subsequent zones maintain elevated temperatures to drive the reaction to completion [28]. Residence time distribution studies indicate that plug flow behavior in tubular reactors minimizes unwanted side reactions compared to the mixing patterns observed in batch systems [42].
Industrial implementations utilize microreactor technology to achieve enhanced heat transfer rates, critical for managing the significant heat generation during chlorination reactions [20]. The high surface-area-to-volume ratio in microchannels enables rapid heat removal, preventing thermal runaway conditions that can occur in larger-scale batch processes [33]. Temperature control within ±1°C has been achieved using integrated cooling systems, ensuring consistent product quality and yield [23].
Process intensification through continuous flow technology demonstrates significant advantages in terms of space-time yield and energy efficiency [19]. Comparative studies indicate that continuous processes achieve 60-90% reduction in reaction volume requirements compared to equivalent batch processes [28]. The elimination of batch-to-batch variability and reduced processing times contribute to improved overall process economics [21].
The selection of appropriate catalysts for morpholine chlorination reactions requires careful consideration of both activity and selectivity criteria [10]. While many chlorination reactions proceed without added catalysts, the use of Lewis acid catalysts can significantly enhance reaction rates and improve product selectivity [23] [32]. Dimethylformamide functions as both a catalyst and co-solvent, facilitating the formation of reactive chlorinating species through coordination with thionyl chloride [40].
Kinetic studies of morpholine chlorination reactions reveal complex reaction networks with multiple competing pathways [22]. The primary reaction pathway involves direct nucleophilic substitution of the hydroxyl group by chloride, while secondary pathways include elimination reactions leading to alkene formation [15]. Temperature-dependent kinetic measurements indicate apparent activation energies in the range of 128-143 kilojoules per mole for the primary reaction pathway [28].
| Catalyst System | Reaction Rate Constant (m³/mol·s) | Activation Energy (kJ/mol) | Selectivity (%) | Reference |
|---|---|---|---|---|
| Dimethylformamide | 1.37 × 10⁻⁴ | 142.97 | 85 | [28] |
| No Catalyst | 4.63 × 10⁻⁴ | 128.26 | 75 | [28] |
| Lewis Acid | Variable | Variable | 90+ | [23] |
The reaction kinetics exhibit second-order behavior with respect to both the morpholine derivative and thionyl chloride concentrations [24]. This kinetic profile is consistent with a bimolecular mechanism involving concerted bond formation and breaking [22]. Temperature studies reveal that reaction rates increase exponentially with temperature, following Arrhenius behavior over the industrially relevant temperature range [19].
Catalyst screening studies have identified several promising alternatives to traditional systems [23]. Transition metal catalysts, particularly those based on palladium and nickel, demonstrate enhanced activity for certain morpholine derivatization reactions [10]. However, the additional complexity and cost associated with metal catalysts must be weighed against the performance benefits for large-scale applications [21].
Process modeling studies incorporating detailed kinetic parameters enable optimization of reactor design and operating conditions [42]. The integration of kinetic models with heat and mass transfer equations provides a comprehensive framework for scale-up and process optimization [19]. These models predict optimal temperature profiles and residence times that maximize yield while minimizing energy consumption and waste generation [28].
4-(2-Chloropropyl)morpholine hydrochloride exhibits well-defined thermodynamic characteristics that are consistent with its molecular structure and ionic nature as a hydrochloride salt. The compound demonstrates a melting point range of 176-178°C [1], which represents a relatively narrow thermal transition indicating good purity and crystalline uniformity. Alternative literature sources report slightly broader ranges of 175-181°C [2], suggesting minor variations in measurement conditions or sample preparation methods.
The melting point behavior of 4-(2-Chloropropyl)morpholine hydrochloride can be attributed to several structural factors. The presence of the hydrochloride salt formation creates additional intermolecular interactions through ionic bonding between the protonated morpholine nitrogen and the chloride anion [3]. These ionic interactions contribute to the elevated melting point compared to the free base form of the compound.
Comparative thermodynamic analysis reveals that 4-(2-Chloropropyl)morpholine hydrochloride exhibits a slightly lower melting point than its structural analog 4-(2-Chloroethyl)morpholine hydrochloride, which melts at 180-185°C [4] [5]. This difference can be attributed to the additional methyl group in the chloropropyl chain, which introduces steric hindrance and reduces the efficiency of molecular packing in the crystal lattice.
The boiling point of 4-(2-Chloropropyl)morpholine hydrochloride has not been experimentally determined in the available literature. However, based on structural considerations and comparison with related compounds, the boiling point would be expected to be significantly elevated due to the ionic nature of the hydrochloride salt and the resulting strong intermolecular forces.
Storage temperature requirements indicate that the compound should be maintained at 2-8°C under sealed conditions [3] to prevent degradation and maintain stability. The compound exhibits hygroscopic properties [1], necessitating protection from moisture during storage and handling.
The solubility profile of 4-(2-Chloropropyl)morpholine hydrochloride demonstrates a pronounced preference for polar solvents, which is consistent with its ionic nature as a hydrochloride salt. The compound exhibits excellent solubility in water [6] [7], a characteristic that is enhanced by the formation of the hydrochloride salt. The protonated morpholine nitrogen and associated chloride anion create favorable interactions with water molecules through hydrogen bonding and ion-dipole interactions.
Methanol solubility is also well-documented, with the compound showing good dissolution characteristics [6] [8] in this protic polar solvent. The ability of methanol to participate in hydrogen bonding with both the protonated amine and the chloride anion contributes to this favorable solubility profile.
Chloroform solubility is described as "slightly soluble" [5] [8], particularly when heated. This limited solubility in chlorinated solvents reflects the predominantly ionic character of the hydrochloride salt, which reduces its affinity for less polar organic solvents.
The polar solvent compatibility of 4-(2-Chloropropyl)morpholine hydrochloride extends to other protic and aprotic polar solvents, where the ionic nature of the compound facilitates dissolution through various solvation mechanisms. The morpholine ring structure, containing both nitrogen and oxygen heteroatoms, provides additional sites for favorable solvent interactions.
Non-polar solvent solubility is expectedly limited due to the ionic nature of the hydrochloride salt. The compound's solubility in hydrocarbons, ethers, and other non-polar media would be minimal, reflecting the energetically unfavorable disruption of ion-pair interactions in low-dielectric environments.
Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of 4-(2-Chloropropyl)morpholine hydrochloride through analysis of both ¹H NMR and ¹³C NMR spectral signatures. The morpholine ring system contributes characteristic resonances that serve as diagnostic fingerprints for structural identification.
¹H NMR spectroscopic analysis reveals the presence of multiple distinct proton environments. The morpholine ring protons appear as characteristic multiplets in the range of 2.4-4.0 ppm, with the oxygen-adjacent methylene protons (OCH₂) resonating at a more downfield position around 3.6-3.8 ppm due to the electron-withdrawing effect of oxygen [9]. The nitrogen-adjacent methylene protons (NCH₂) typically appear around 2.4-2.8 ppm.
The chloropropyl side chain contributes distinctive resonances, with the methyl group appearing as a doublet around 1.4-1.6 ppm due to coupling with the adjacent methine proton. The CHCl proton appears as a quartet around 4.0-4.2 ppm, while the NCH₂ protons of the side chain contribute to the complex multiplet pattern in the 2.6-3.2 ppm region.
¹³C NMR spectroscopic signatures provide complementary structural information through carbon framework analysis. The morpholine ring carbons exhibit characteristic chemical shifts, with the oxygen-adjacent carbons appearing around 66-68 ppm and the nitrogen-adjacent carbons around 53-55 ppm. The chloropropyl carbons contribute distinct resonances, with the methyl carbon around 22-25 ppm, the CHCl carbon around 58-62 ppm, and the NCH₂ carbon around 62-65 ppm.
Coupling patterns and multiplicities in the NMR spectra provide additional structural confirmation. The presence of ³J coupling between the methyl group and the methine proton, as well as ²J and ³J coupling patterns within the morpholine ring, create characteristic splitting patterns that serve as spectroscopic fingerprints.
Mass spectrometric analysis of 4-(2-Chloropropyl)morpholine hydrochloride provides valuable structural information through characteristic fragmentation patterns and ion formation processes. The compound exhibits a molecular ion peak at m/z 200.1, corresponding to the intact hydrochloride salt structure [10] [11].
Ionization behavior in mass spectrometry depends on the ionization method employed. Under electrospray ionization conditions, the compound readily forms [M+H]⁺ ions at m/z 201.1 [12], representing protonation of the compound. Sodium adduct formation leads to [M+Na]⁺ ions at m/z 223.1, while ammonium adduct formation produces [M+NH₄]⁺ ions at m/z 218.1 [12].
Fragmentation patterns reveal characteristic structural features of the morpholine system. Common fragmentation pathways include:
Loss of HCl from the molecular ion, producing a fragment at m/z 164.1 corresponding to the free base form of the compound. This fragmentation is particularly prominent due to the relatively weak ionic bonding in the gas phase.
Morpholine ring cleavage produces characteristic fragments including the morpholine radical cation at m/z 87 and various alkyl chloride fragments. The chloropropyl side chain contributes fragments at m/z 77 (C₃H₆Cl⁺) and m/z 49 (CH₂Cl⁺).
Alpha cleavage adjacent to the nitrogen atom produces fragments containing the morpholine ring system, while beta cleavage generates fragments containing the chloropropyl moiety. These fragmentation patterns provide diagnostic information for structural confirmation and differentiation from related compounds.
Isotope patterns in the mass spectrum reflect the presence of chlorine atoms, with the characteristic M+2 peaks appearing at approximately one-third the intensity of the molecular ion peak due to the ³⁷Cl isotope contribution. This isotope pattern serves as additional confirmation of the chlorine-containing structure.
Collision-induced dissociation studies reveal secondary fragmentation pathways that provide deeper structural insights. The stability of various fragment ions under different collision energies offers information about the relative bond strengths and preferred fragmentation mechanisms within the molecular framework.